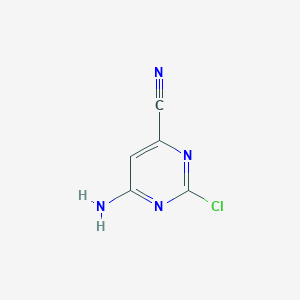

6-Amino-2-chloropyrimidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine-based compound with the molecular formula C5H3ClN4 and a molecular weight of 154.56 g/mol.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-chloropyrimidine-4-carbonitrile typically involves the reaction of 4-amino-5-cyanopyrimidine with hydrogen chloride. This reaction is carried out under appropriate temperature and catalyst conditions to ensure the desired product is obtained . The reaction mixture is then subjected to crystallization and purification steps to yield pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-2-chloropyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chlorine-substituted position.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include organolithium reagents and N-methylpiperazine.

Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation and palladium on carbon (Pd/C) for reduction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield C-4 substituted products .

Applications De Recherche Scientifique

6-Amino-2-chloropyrimidine-4-carbonitrile has a wide range of scientific research applications, including:

Chemistry: It serves as a key intermediate in the synthesis of various pyrimidine derivatives, which are important in organic synthesis.

Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mécanisme D'action

The mechanism of action of 6-Amino-2-chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it displaces other groups on the pyrimidine ring . This interaction is facilitated by the electron-deficient nature of the pyrimidine ring, which makes it susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Amino-6-chloropyrimidine-5-carbonitrile: This compound is structurally similar and shares some chemical properties with 6-Amino-2-chloropyrimidine-4-carbonitrile.

2,4-Dichloro-6-phenylpyrimidine: Another similar compound that undergoes nucleophilic substitution reactions.

Activité Biologique

6-Amino-2-chloropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of an amino group and a chlorine atom, which contribute to its pharmacological properties. Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including antiviral, antitumor, and immunomodulatory effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, which can be categorized into the following areas:

-

Antitumor Activity

- The compound has shown potential in inhibiting the growth of various cancer cell lines. For instance, studies involving encapsulated forms of similar pyrimidine derivatives have reported significant reductions in cell viability in HeLa cells (cervical carcinoma) and tumor inhibition rates in animal models of sarcoma .

- Antiviral Activity

- Immunomodulatory Effects

Antitumor Efficacy

A study examined the antitumor effects of a series of pyrimidine derivatives, including those related to this compound. The research found that these compounds exhibited considerable cytotoxicity against various cancer cell lines. The encapsulated forms showed enhanced efficacy compared to their free counterparts, with tumor inhibition rates reaching up to 66% in preclinical models .

Antiviral Properties

In another investigation, derivatives similar to this compound were tested for their ability to inhibit HHV-1 replication. Results indicated that these compounds could significantly reduce viral load in infected cell lines, suggesting a mechanism involving interference with viral entry or replication processes .

Immunomodulatory Activity

Research focusing on the immunomodulatory effects revealed that certain pyrimidine derivatives could suppress TNF-α production in human blood cultures. This activity was linked to alterations in signaling pathways associated with immune responses, indicating potential therapeutic applications for inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

6-amino-2-chloropyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBKQUJDZNBBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493666 |

Source

|

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64376-18-7 |

Source

|

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.